molecular formula C7H8N4O2 B1610727 1-(2-Hydroxyethyl)-1,4-dihydro-5H-pyrazolo[3,4-b]pyrazin-5-one CAS No. 97205-51-1

1-(2-Hydroxyethyl)-1,4-dihydro-5H-pyrazolo[3,4-b]pyrazin-5-one

Cat. No.: B1610727
CAS No.: 97205-51-1
M. Wt: 180.16 g/mol
InChI Key: TVZCEGXLLVFRAJ-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)-1,4-dihydro-5H-pyrazolo[3,4-b]pyrazin-5-one is a nitrogen-containing heterocyclic compound. This compound features a pyrazolo[3,4-b]pyrazine core, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the hydroxyethyl group enhances its solubility and potential interactions with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxyethyl)-1,4-dihydro-5H-pyrazolo[3,4-b]pyrazin-5-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3,4-diaminopyrazole with ethyl acetoacetate under acidic conditions, followed by cyclization and subsequent hydrolysis to introduce the hydroxyethyl group . Another approach involves the use of 1,2-diamines and sulfonium salts, which undergo cyclization to form the pyrazine ring .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxyethyl)-1,4-dihydro-5H-pyrazolo[3,4-b]pyrazin-5-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyrazine ring can be reduced under hydrogenation conditions to form dihydropyrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is typically used for reduction reactions.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.

Major Products

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Various substituted pyrazine derivatives.

Scientific Research Applications

1-(2-Hydroxyethyl)-1,4-dihydro-5H-pyrazolo[3,4-b]pyrazin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)-1,4-dihydro-5H-pyrazolo[3,4-b]pyrazin-5-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes, such as kinases, by binding to their active sites and blocking their activity. This inhibition can disrupt cellular signaling pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Hydroxyethyl)-1,4-dihydro-5H-pyrazolo[3,4-b]pyrazin-5-one is unique due to its specific substitution pattern and the presence of the hydroxyethyl group, which enhances its solubility and potential biological interactions. Its ability to undergo various chemical reactions and its diverse applications in scientific research further highlight its uniqueness.

Properties

CAS No.

97205-51-1

Molecular Formula

C7H8N4O2

Molecular Weight

180.16 g/mol

IUPAC Name

1-(2-hydroxyethyl)-4H-pyrazolo[3,4-b]pyrazin-5-one

InChI

InChI=1S/C7H8N4O2/c12-2-1-11-7-5(3-9-11)10-6(13)4-8-7/h3-4,12H,1-2H2,(H,10,13)

InChI Key

TVZCEGXLLVFRAJ-UHFFFAOYSA-N

SMILES

C1=NN(C2=C1NC(=O)C=N2)CCO

Canonical SMILES

C1=NN(C2=C1NC(=O)C=N2)CCO

Origin of Product

United States

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